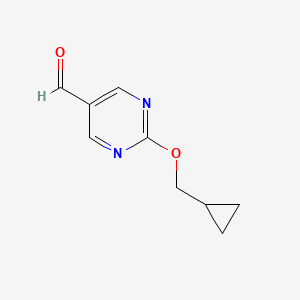

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The pyrimidine scaffold is a foundational heterocyclic motif in the realms of organic and medicinal chemistry. scientificupdate.com As an essential component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, pyrimidine derivatives can readily interact with biological systems. hyphadiscovery.comunl.pt This inherent biocompatibility has established the pyrimidine core as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. scientificupdate.comresearchgate.net

The synthetic accessibility of the pyrimidine ring and the ease with which it can be modified at its 2, 4, 5, and 6 positions allow chemists to generate vast libraries of derivatives for drug discovery programs. hyphadiscovery.com This structural versatility has led to the development of a wide array of therapeutics with diverse pharmacological activities. Pyrimidine-based drugs have shown efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. scientificupdate.comnih.gov The landscape of FDA-approved drugs incorporating this scaffold continues to expand, underscoring its enduring importance in the search for novel therapies to address a multitude of diseases, including those with emerging drug resistance. scientificupdate.comresearchgate.net Furthermore, the pyrimidine ring can serve as a bioisostere for phenyl and other aromatic systems, offering improved medicinal chemistry properties. researchgate.net

Strategic Importance of the Carbaldehyde Functionality at C5 in Pyrimidine Architectures

The presence of a carbaldehyde (aldehyde) group, particularly at the C5 position of the pyrimidine ring, is of great strategic importance for synthetic chemists. This functional group acts as a versatile chemical "handle," enabling a wide range of subsequent chemical transformations to build more complex molecular architectures. acs.org The aldehyde's reactivity allows for selective modifications, which is a valuable attribute in the construction of potent and specific bioactive molecules. acs.org

The C5 position of the pyrimidine ring is a known site for modifications that can influence biological activity, binding affinity, and lipophilicity. nih.govchemistryworld.com The aldehyde at this position can readily participate in numerous organic reactions, including:

Wittig Olefination: To form carbon-carbon double bonds, extending the molecular framework. iris-biotech.de

Reductive Amination: To introduce amine functionalities and synthesize diverse libraries of substituted pyrimidines.

Condensation Reactions: To form Schiff bases or other heterocyclic systems.

Oxidation: To generate the corresponding carboxylic acid, another crucial functional group in drug design.

This synthetic flexibility makes C5-carbaldehyde pyrimidines, such as 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde, key intermediates in the synthesis of targeted compounds for inflammatory and oncological pathways. acs.orgiris-biotech.de

Unique Contribution of the Cyclopropylmethoxy Moiety to Structural Design in Pyrimidine Derivatives

The cyclopropyl (B3062369) group is an increasingly popular substituent in modern drug design, valued for the unique physicochemical properties it imparts to a molecule. acs.orgscientificupdate.com When incorporated as a cyclopropylmethoxy moiety, it offers several strategic advantages in the structural design of pyrimidine derivatives.

The primary contributions of the cyclopropyl group include:

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can improve a drug candidate's half-life and pharmacokinetic profile. acs.orghyphadiscovery.com It can be used to block metabolic hotspots on a molecule. beilstein-journals.org

Conformational Rigidity: The three-membered ring introduces a degree of conformational constraint. hyphadiscovery.combeilstein-journals.org This rigidity can help to "lock" a molecule into its bioactive conformation, potentially leading to a more favorable binding to a biological target and an increase in potency. researchgate.netbeilstein-journals.org

Lipophilicity and Solubility: As a small, rigid alkyl linker, the cyclopropyl group can be used to probe lipophilic binding pockets of target proteins. researchgate.net It can serve as a bioisosteric replacement for less desirable groups like isopropyl or gem-dimethyl, often leading to a reduction in lipophilicity and an improvement in solubility. beilstein-journals.org

Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl ring, including its enhanced π-character, can lead to improved potency and reduced off-target effects. acs.orgscientificupdate.comresearchgate.net

The ether linkage in the cyclopropylmethoxy group provides rotational flexibility and introduces a potential hydrogen bond acceptor site, further diversifying the possible interactions with a target receptor. The combination of this versatile moiety with the reactive C5-carbaldehyde on a privileged pyrimidine scaffold makes this compound a highly valuable building block for modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-8-3-10-9(11-4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOHXWZMSCSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropylmethoxy Pyrimidine 5 Carbaldehyde and Congeneric Analogs

De Novo Pyrimidine (B1678525) Ring Construction Approaches

De novo synthesis provides a direct route to the pyrimidine core by assembling it from simpler, non-cyclic building blocks. davuniversity.orgmicrobenotes.com This strategy is highly valuable for creating fundamentally new substitution patterns on the heterocyclic ring.

Cyclocondensation Reactions of N-C-N Fragments with C3 Components

A foundational and widely employed method for constructing the pyrimidine ring is the cyclocondensation reaction. This approach involves the reaction of a three-carbon (C3) dielectrophilic component with a molecule containing a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine, guanidine, or urea. nih.govnih.gov

The classic example of this strategy is the reaction between a β-dicarbonyl compound (a 1,3-dielectrophile) and an amidine. The reaction proceeds through a sequence of condensation and cyclization steps to yield the pyrimidine ring. For instance, α,β-unsaturated ketones, also known as enones, serve as versatile C3 building blocks. Their reaction with N-C-N dinucleophiles under appropriate conditions leads to the formation of various pyrimidine-based heterocycles through a [3+3] cyclocondensation pathway. nih.gov The regiochemistry of the final product can often be controlled by the specific reaction conditions and the nature of the substituents on both the C3 and N-C-N components. nih.gov

| C3 Component (1,3-Dielectrophile) | N-C-N Fragment (1,3-Dinucleophile) | Resulting Heterocycle |

| β-Dicarbonyl Compound | Amidine | Substituted Pyrimidine |

| α,β-Unsaturated Ketone (Enone) | Guanidine | Substituted Pyrimidine |

| β-Keto Ester | Urea | Pyrimidinone Derivative |

Multi-Component Reactions (MCRs) for Pyrimidine Core Assembly

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules like pyrimidines in a single step from three or more starting materials. mdpi.comthieme-connect.com This approach is particularly attractive for creating large libraries of diverse compounds for screening purposes. nih.govacs.org

A notable sustainable MCR involves an iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This process operates through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds. The alcohol components are deoxygenated during the condensation phase, while the dehydrogenation steps lead to the aromatization of the pyrimidine ring. acs.orgorganic-chemistry.org The high regioselectivity of this protocol allows for the synthesis of highly and unsymmetrically substituted pyrimidines, which can be challenging to access through traditional methods. nih.gov

Another example is a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org The modular nature of MCRs provides a rapid and versatile pathway to highly functionalized pyrimidine scaffolds. thieme-connect.com

| Catalyst/Promoter | Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

| Iridium-pincer complex | Amidine | Alcohol 1 | Alcohol 2 (or 3) | Sustainable, Regioselective, Forms highly substituted pyrimidines. nih.govacs.org |

| Zinc Chloride (ZnCl₂) | Enamine | Triethyl orthoformate | Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Ammonium Iodide (NH₄I) | Ketone | Ammonium Acetate | N,N-dimethylformamide dimethyl acetal | Metal- and solvent-free conditions with broad substrate scope. organic-chemistry.org |

Vilsmeier-Haack Reaction in Halogenated Pyrimidine-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This reagent, a chloromethyliminium salt, acts as the electrophile in an electrophilic aromatic substitution. chemistrysteps.com

In the context of pyrimidine synthesis, the Vilsmeier-Haack reaction can be applied to suitable precursors to introduce both a formyl group and halogen atoms. For instance, the reaction can be used not only to formylate a pyrimidine ring but also to convert hydroxyl groups into chlorides, depending on the substrate and reaction conditions. This dual functionality is highly valuable for synthesizing halogenated pyrimidine-carbaldehydes, which are versatile intermediates for further derivatization, particularly through nucleophilic aromatic substitution reactions. ijpcbs.com

Functionalization and Derivatization of Pre-existing Pyrimidine Scaffolds

An alternative and equally important strategy for synthesizing congeners of 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde involves the chemical modification of an already-formed pyrimidine ring. This approach allows for the late-stage introduction of key functional groups.

Regioselective Formylation Strategies at C5

The introduction of a carbaldehyde group at the C5 position of the pyrimidine ring is a critical step in the synthesis of the target compound and its analogs. The Vilsmeier-Haack reaction is a highly effective method for achieving this transformation with high regioselectivity. mdpi.com

The pyrimidine ring, while generally electron-deficient, can be sufficiently activated by electron-donating substituents (such as hydroxyl or amino groups) to undergo electrophilic substitution. The formylation typically occurs at the C5 position, which is electronically activated by substituents at the C2, C4, and C6 positions. For example, the reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent leads exclusively to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com In this specific case, substitution of the hydroxyl groups for chlorine atoms does not occur, highlighting the precise control that can be achieved by tuning the reaction conditions and substrate. mdpi.com

| Starting Material | Reagent | Product | Key Outcome |

| 2-methylpyrimidine-4,6-diol | Vilsmeier Reagent (POCl₃/DMF) | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Regioselective formylation at C5 without substitution of hydroxyl groups. mdpi.com |

| 5,7-Diaryl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine | Vilsmeier Reagent (POCl₃/DMF) | 5-Aryl-1,2,4-triazolo[1,5-a]pyrimidin-6-ylmethane derivatives | Formylation accompanied by recyclization of the pyrimidine ring. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) for Diverse Substituent Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying heteroaromatic systems like pyrimidine. wikipedia.orgmasterorganicchemistry.com The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles, especially when a good leaving group (such as a halide) is present on the ring. nih.gov

Halogenated pyrimidines, such as those that can be synthesized using Vilsmeier-Haack conditions, are excellent substrates for SNAr reactions. researchgate.net The positions most activated for nucleophilic attack are typically C2, C4, and C6. A nucleophile can displace a leaving group at these positions to introduce a wide variety of substituents, including alkoxy, amino, and thioether groups. This reaction is central to building the 2-(cyclopropylmethoxy) substituent onto the pyrimidine core. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. youtube.com

This strategy allows for the late-stage introduction of diverse side chains, making it an indispensable tool for creating analogs of the target compound with varied physicochemical and pharmacological properties. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling) for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds in the synthesis of complex aromatic and heteroaromatic systems. snnu.edu.cn The Suzuki-Miyaura coupling, in particular, has emerged as a robust and versatile method for the arylation and heteroarylation of pyrimidine scaffolds. mdpi.com This reaction typically involves the coupling of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.gov

The electron-deficient nature of the pyrimidine ring renders it more reactive towards nucleophilic aromatic substitution and cross-coupling reactions compared to analogous benzene (B151609) halides. mdpi.com Halogenated pyrimidines, especially chloro- and bromo-pyrimidines, are common substrates for these transformations. For instance, 2,4-dichloropyrimidines can be selectively functionalized at the C4 position under microwave-assisted Suzuki coupling conditions. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and regioselectivity. mdpi.comnih.gov

While the direct Suzuki-Miyaura coupling of 2-(cyclopropylmethoxy)pyrimidine (B2959852) derivatives is not extensively documented in the readily available literature, the general principles can be applied. A key strategy would involve the synthesis of a halogenated precursor, such as 2-(cyclopropylmethoxy)-5-bromopyrimidine. This intermediate could then be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce diversity at the 5-position. Alternatively, a pyrimidine-5-boronic acid pinacol ester derivative could be synthesized and coupled with various aryl or heteroaryl halides. medchemexpress.com The synthesis of such boronic esters often proceeds via a palladium-catalyzed borylation of the corresponding bromopyrimidine with bis(pinacolato)diboron.

The following interactive table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives, which can be adapted for the synthesis of analogs of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent |

| 5-Bromo-2-methylpyrimidine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ (10) | KOAc | 1,4-Dioxane | 90 | Not specified |

Specific Introduction and Manipulation of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity. Its synthesis and manipulation on the pyrimidine core require specific chemical strategies.

The most direct method for introducing the cyclopropylmethoxy moiety at the 2-position of a pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyrimidine with cyclopropylmethanol (B32771) in the presence of a base.

A common precursor for this reaction is 2-chloropyrimidine-5-carbaldehyde. The synthesis of this intermediate can be achieved by the chlorination of 2-hydroxypyrimidine-5-carbaldehyde (B575695) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The subsequent etherification with cyclopropylmethanol can be carried out using a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the chloride at the C2 position of the pyrimidine ring.

Reaction Scheme:

Chlorination: 2-Hydroxypyrimidine-5-carbaldehyde + POCl₃ → 2-Chloropyrimidine-5-carbaldehyde

Etherification: 2-Chloropyrimidine-5-carbaldehyde + Cyclopropylmethanol + NaH → this compound

The following interactive table outlines the key steps and reagents for this synthetic sequence.

Table 2: Synthesis of this compound via Etherification

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2-Hydroxypyrimidine-5-carbaldehyde | Phosphorus oxychloride (POCl₃) | 2-Chloropyrimidine-5-carbaldehyde |

Orthogonal functionalization allows for the selective modification of one functional group in a molecule without affecting others. In the context of this compound, the aldehyde group and the pyrimidine ring present distinct opportunities for late-stage derivatization.

The aldehyde at the C5 position is a versatile handle for a variety of chemical transformations. It can undergo:

Reductive amination: To introduce a wide range of primary and secondary amines, leading to the formation of aminomethylpyrimidine derivatives.

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds, allowing for the extension of the side chain.

Oxidation: To the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

Reduction: To the corresponding alcohol, providing a site for further functionalization through etherification or esterification.

Condensation reactions: With various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively.

The pyrimidine ring itself, while already substituted at the 2- and 5-positions, may offer possibilities for C-H functionalization at the C4 or C6 positions, although this can be challenging due to the electronic nature of the ring. nih.gov Late-stage functionalization of the azine core is an active area of research, with methods such as radical additions and metal-catalyzed C-H activation being explored. nih.gov

For congeneric analogs where a halogen is present at another position on the pyrimidine ring, further diversification can be readily achieved through cross-coupling reactions as described in section 2.2.3. This allows for the systematic exploration of the structure-activity relationship by introducing a variety of substituents at different positions of the pyrimidine core.

The following interactive table provides examples of late-stage derivatization reactions that can be applied to this compound.

Table 3: Examples of Late-Stage Derivatization of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Aminomethylpyrimidine |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | Alkenylpyrimidine |

| Oxidation | KMnO₄ or Ag₂O | Pyrimidine-5-carboxylic acid |

Reactivity Profiles and Transformational Chemistry of the Carbaldehyde Group at C5

Carbon-Carbon Bond Forming Reactions via Aldehyde Functionality

The aldehyde group is a classic electrophile for the formation of new carbon-carbon bonds. Reactions such as Knoevenagel condensation, aldol (B89426) pathways, and Wittig olefination convert the formyl group into more complex unsaturated systems, providing access to a rich library of pyrimidine (B1678525) derivatives.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction, typically catalyzed by a weak base, proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.orgrsc.org For 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde, this pathway offers a reliable method for extending the carbon chain at the C5 position.

The electron-withdrawing pyrimidine ring enhances the reactivity of the aldehyde, facilitating its condensation with various active methylene compounds. This reaction is instrumental in the synthesis of diverse heterocyclic systems and functionalized molecules. researchgate.netnih.gov For instance, reacting the title aldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of electron-deficient alkenes, which are valuable precursors for further synthetic manipulations, including Michael additions and cycloadditions.

| Active Methylene Compound | Product Structure | Product Name |

|---|---|---|

| Malononitrile | 2-((2-(cyclopropylmethoxy)pyrimidin-5-yl)methylene)malononitrile | |

| Diethyl malonate | Diethyl 2-((2-(cyclopropylmethoxy)pyrimidin-5-yl)methylene)malonate | |

| Barbituric acid | 5-((2-(cyclopropylmethoxy)pyrimidin-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Nitromethane | 2-(cyclopropylmethoxy)-5-(2-nitrovinyl)pyrimidine |

Aldol and Claisen-Schmidt condensations are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. The Claisen-Schmidt condensation, a variation of the aldol condensation, specifically refers to the reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen. jocpr.com

This compound, having no α-hydrogens, is an ideal substrate for crossed or Claisen-Schmidt condensations. It can react with various enolizable ketones (e.g., acetophenone, acetone) in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. mdpi.com These pyrimidine-based chalcone (B49325) analogues are significant synthetic intermediates, serving as scaffolds for the construction of other heterocyclic systems like pyrazolines, isoxazoles, and even other pyrimidine rings. jocpr.commdpi.com The reaction conditions can be tuned to favor the formation of these valuable building blocks. mdpi.com

| Ketone Reactant | Product Structure | Product Name |

|---|---|---|

| Acetophenone | (E)-1-(2-(cyclopropylmethoxy)pyrimidin-5-yl)-3-phenylprop-2-en-1-one | |

| Cyclohexanone | (E)-2-((2-(cyclopropylmethoxy)pyrimidin-5-yl)methylene)cyclohexan-1-one | |

| Acetone | (E)-4-(2-(cyclopropylmethoxy)pyrimidin-5-yl)but-3-en-2-one |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org The reaction involves a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent, which attacks the carbonyl carbon of the aldehyde. wikipedia.org This process leads to the formation of an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The high stability of the P=O double bond in triphenylphosphine oxide is the driving force for this reaction. organic-chemistry.org

The application of the Wittig reaction to this compound provides a direct and versatile route to 5-vinylpyrimidine derivatives. The stereochemical outcome of the reaction (E or Z alkene) can often be controlled by the nature of the ylide used. organic-chemistry.org Non-stabilized ylides typically favor the formation of (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) predominantly yield (E)-alkenes. This reaction is highly valued for its functional group tolerance and reliability in complex molecule synthesis. libretexts.org

Nucleophilic Additions to the Carbaldehyde Group

The electrophilic carbon of the carbaldehyde group is highly susceptible to attack by a variety of nucleophiles. These addition reactions are fundamental for introducing heteroatoms and for creating chiral centers, significantly expanding the chemical space accessible from this compound.

Reductive amination is a highly efficient method for converting aldehydes into amines. nih.govmdpi.com The process typically occurs in one of two ways: a direct, one-pot reaction where the aldehyde, amine, and a reducing agent are combined, or an indirect, stepwise process. In the latter, the aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then isolated and subsequently reduced. redalyc.org

This transformation is particularly valuable for synthesizing aminomethyl-pyrimidine derivatives from this compound. These amine products are key building blocks for the construction of more complex nitrogen-containing heterocyclic systems. The choice of reducing agent is crucial, with common reagents including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. redalyc.org The reaction's versatility allows for the introduction of a wide range of amino functionalities.

| Amine Reactant | Product Structure | Product Name |

|---|---|---|

| Ammonia (B1221849) (NH₃) | (2-(cyclopropylmethoxy)pyrimidin-5-yl)methanamine | |

| Methylamine (CH₃NH₂) | 1-(2-(cyclopropylmethoxy)pyrimidin-5-yl)-N-methylmethanamine | |

| Aniline (C₆H₅NH₂) | 1-(2-(cyclopropylmethoxy)pyrimidin-5-yl)-N-phenylmethanamine |

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon nucleophiles that readily add to the aldehyde group of this compound to form secondary alcohols. This reaction is a fundamental C-C bond-forming strategy for creating new stereocenters. nih.gov

A particularly remarkable example of organometallic addition to pyrimidine-5-carbaldehydes is the Soai reaction. wikipedia.org Discovered by Kensō Soai in 1995, this reaction involves the alkylation of a pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc. wikipedia.orgnih.gov Its most striking features are its capacity for asymmetric autocatalysis and the amplification of enantiomeric excess. nih.gov In this process, the chiral pyrimidyl alcohol product acts as a catalyst for its own formation. wikipedia.org Starting with a very low enantiomeric excess (ee) of the product can lead to the formation of the product with a very high ee after several cycles. nih.gov

| Feature | Description |

|---|---|

| Reactants | Pyrimidine-5-carbaldehyde and Diisopropylzinc (i-Pr₂Zn). wikipedia.org |

| Product | Chiral (pyrimidyl)isopropanol. |

| Key Characteristic | Asymmetric autocatalysis with amplification of enantiomeric excess. nih.govnih.gov |

| Mechanism | The product zinc alkoxide is a selective autocatalyst for its own formation. nih.gov |

| Significance | A leading model for studying chiral symmetry breaking and the origin of homochirality. rsc.orgrsc.org |

Oxidation and Reduction Chemistry of the Aldehyde Group

The aldehyde functional group is highly versatile and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations on the this compound scaffold provide pathways to key intermediates for various applications, including the synthesis of biologically active molecules.

Oxidation of the Aldehyde Group

Common methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant is crucial to avoid unwanted side reactions on the pyrimidine ring or the cyclopropylmethoxy group.

For instance, the synthesis of 2-chloro/hydroxypyrimidine-5-carboxylic acid has been reported, indicating the feasibility of oxidizing the pyrimidine-5-carbaldehyde moiety. google.com A general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters also suggests that the corresponding carboxylic acids are accessible precursors. organic-chemistry.org

A plausible synthetic route for the oxidation of this compound is presented in the following table, based on common laboratory practices for aldehyde oxidation.

Table 1: Representative Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| KMnO₄ | Acetone/Water | 0 - 25 | 2 - 6 | 2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid |

| Ag₂O | Ethanol (B145695)/Water | 25 - 50 | 12 - 24 | 2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid |

| NaClO₂ / NaH₂PO₄ | t-Butanol/Water | 25 | 4 - 8 | 2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid |

Reduction of the Aldehyde Group

The reduction of the carbaldehyde group in this compound to a hydroxymethyl group yields (2-(Cyclopropylmethoxy)pyrimidin-5-yl)methanol. This transformation is typically achieved with high selectivity using various reducing agents.

Common reducing agents for aldehydes include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides that might be present in more complex derivatives. Lithium aluminum hydride is a more powerful reducing agent and would also effectively reduce the aldehyde.

The synthesis of related (pyrimidin-5-yl)methanol derivatives is a common step in the preparation of pharmaceutical intermediates. The choice of solvent is typically a protic solvent like methanol (B129727) or ethanol for NaBH₄ reductions.

A representative protocol for the reduction of this compound is outlined below.

Table 2: Representative Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| NaBH₄ | Methanol | 0 - 25 | 1 - 3 | (2-(Cyclopropylmethoxy)pyrimidin-5-yl)methanol |

| LiAlH₄ | Tetrahydrofuran | 0 - 25 | 1 - 2 | (2-(Cyclopropylmethoxy)pyrimidin-5-yl)methanol |

The resulting primary alcohol, (2-(Cyclopropylmethoxy)pyrimidin-5-yl)methanol, serves as a versatile intermediate for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Strategic Derivatization and Post Synthetic Modification of the Pyrimidine Core

Diversification at C2, C4, and C6 Positions through Substitution and Cross-Coupling Reactions

The pyrimidine (B1678525) ring in 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions, especially if a leaving group is present. Furthermore, the introduction of halogen atoms at these positions opens up a vast chemical space for derivatization through various palladium-catalyzed cross-coupling reactions.

While the cyclopropylmethoxy group at the C2 position is generally stable, derivatization at this position can be achieved through initial synthesis of a 2-halopyrimidine followed by nucleophilic substitution with cyclopropylmethanol (B32771). However, post-synthetic modification of the 2-alkoxy group is less common. The primary focus for diversification lies on the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr):

In precursors where the C4 and/or C6 positions are substituted with good leaving groups, such as chlorine atoms, nucleophilic aromatic substitution (SNAr) is a primary method for introducing a variety of functionalities. Studies on analogous 2-substituted-4,6-dichloropyrimidines have shown that these positions are highly reactive towards nucleophiles like amines, alcohols, and thiols. The electron-withdrawing nature of the pyrimidine ring, further activated by the C5-carbaldehyde group, facilitates these reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The introduction of aryl, heteroaryl, and alkyl groups at the C4 and C6 positions can be effectively achieved through palladium-catalyzed cross-coupling reactions on the corresponding 4,6-dihalopyrimidine precursors. Key reactions that have been successfully applied to similar pyrimidine systems include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the halopyrimidine with boronic acids or their esters. It is a highly versatile method for introducing a wide range of aryl and heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C4 and C6 positions. This is a crucial strategy for synthesizing compounds with potential biological activity, as the amino group can participate in key hydrogen bonding interactions with biological targets.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the halopyrimidine with terminal alkynes. The resulting alkynylpyrimidines can serve as versatile intermediates for further transformations.

The table below summarizes the potential diversification of the 2-(Cyclopropylmethoxy)pyrimidine (B2959852) core at the C4 and C6 positions based on reactions demonstrated on analogous systems.

| Position | Reaction Type | Reagent/Catalyst | Resulting Substituent |

| C4/C6 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| C4/C6 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst | Aryl, Heteroaryl |

| C4/C6 | Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd catalyst | Substituted Amino |

| C4/C6 | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | Alkynyl |

Annulation Strategies for Fused Pyrimidine Systems

The C5-carbaldehyde group in this compound is a key functional handle for the construction of fused pyrimidine systems, which are prevalent in many biologically active molecules. Annulation strategies typically involve the reaction of the aldehyde with a difunctional nucleophile, leading to the formation of a new ring fused to the pyrimidine core.

Synthesis of Thieno[2,3-d]pyrimidines:

A common and effective method for the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction . This multicomponent reaction involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. In the context of this compound, this reaction would lead to the formation of a thiophene (B33073) ring fused to the pyrimidine core at the C4 and C5 positions. The resulting thieno[2,3-d]pyrimidine (B153573) would bear an amino group at the 2-position of the thiophene ring.

Synthesis of Pyrido[2,3-d]pyrimidines:

The construction of a pyridine (B92270) ring fused to the pyrimidine core can be achieved through various condensation reactions. One strategy involves the reaction of the C5-carbaldehyde with β-enaminones or related active methylene compounds in the presence of an ammonium (B1175870) source. For instance, reaction with β-ketoesters and ammonia (B1221849) or ammonium acetate (B1210297) can lead to the formation of a dihydropyridopyrimidine, which can be subsequently oxidized to the aromatic pyrido[2,3-d]pyrimidine.

The following table outlines key annulation strategies for constructing fused systems from this compound.

| Fused System | Annulation Strategy | Key Reagents |

| Thieno[2,3-d]pyrimidine | Gewald Reaction | Active methylene nitrile, Sulfur, Base |

| Pyrido[2,3-d]pyrimidine | Condensation/Cyclization | β-Ketoester, Ammonium source |

Impact of Substituent Electronic and Steric Properties on Reactivity and Selectivity in Further Transformations

The nature of the substituents on the pyrimidine ring significantly influences its reactivity and the selectivity of subsequent transformations. The electronic and steric properties of the cyclopropylmethoxy group at C2, the carbaldehyde at C5, and any introduced substituents at C4 and C6 play a crucial role.

Electronic Effects:

5-Carbaldehyde Group: The aldehyde group is a strong electron-withdrawing group, which further decreases the electron density of the pyrimidine ring. This deactivation is particularly pronounced at the C4 and C6 positions, making them more susceptible to nucleophilic attack.

Substituents at C4 and C6: The electronic nature of substituents introduced at the C4 and C6 positions will modulate the reactivity of the ring. Electron-donating groups will decrease the electrophilicity of the ring, potentially slowing down further nucleophilic substitution reactions. Conversely, electron-withdrawing groups will enhance the ring's electrophilicity.

Steric Effects:

2-(Cyclopropylmethoxy) Group: The cyclopropylmethoxy group is relatively bulky. This steric hindrance can influence the regioselectivity of reactions at the adjacent C2 and C6 positions. For instance, in cross-coupling reactions at a hypothetical C6-halide, the cyclopropylmethoxy group might disfavor the use of very bulky coupling partners or ligands.

Substituents at C4 and C6: The size of the groups introduced at the C4 and C6 positions will have a significant impact on the accessibility of other positions on the ring for further reactions. Large, bulky substituents can sterically hinder the approach of reagents to adjacent positions, thereby influencing the regioselectivity of subsequent functionalization.

The interplay of these electronic and steric factors is critical in planning multi-step syntheses and in the rational design of derivatives with desired properties. A careful consideration of these effects allows for the selective and efficient modification of the pyrimidine core.

2 Cyclopropylmethoxy Pyrimidine 5 Carbaldehyde As a Versatile Synthetic Intermediate for Complex Heterocyclic Architectures

Assembly of Fused Bicyclic and Polycyclic Heterocyclic Systems

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde serves as a pivotal precursor in the synthesis of a wide array of fused heterocyclic systems. myskinrecipes.com The aldehyde functional group at the C5 position of the pyrimidine (B1678525) ring is a versatile chemical handle, enabling the construction of additional rings through various cyclization strategies. Fused pyrimidine heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, often acting as "privileged scaffolds" in drug discovery. derpharmachemica.comnih.gov

Pyrido[x,y-d]pyrimidine Synthesis Utilizing Carbaldehyde as a Cyclization Handle

The aldehyde moiety of this compound is instrumental in constructing fused pyridopyrimidine frameworks. These syntheses typically proceed through condensation reactions with compounds containing an active methylene (B1212753) group. For instance, a Knoevenagel condensation between the carbaldehyde and a C-H acidic compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686), followed by an intramolecular cyclization, can yield the corresponding pyrido[2,3-d]pyrimidine. This strategy allows for the introduction of various substituents onto the newly formed pyridine (B92270) ring, which is crucial for modulating the pharmacological properties of the final molecule. nih.gov The reaction of a pyrimidine-5-carbaldehyde (B119791) with different active methylene compounds is a well-established route for creating these fused systems, which are known to possess anticancer and antifolate activities. nih.govnih.gov

Table 1: Illustrative Synthesis of Pyrido[2,3-d]pyrimidines

| Reactant for Condensation | Resulting Fused Ring System | Potential Substituents on Pyridine Ring |

|---|---|---|

| Malononitrile | Pyrido[2,3-d]pyrimidine | Amino, Cyano |

| Ethyl Cyanoacetate | Pyrido[2,3-d]pyrimidine | Amino, Ester |

| Acetylacetone | Pyrido[2,3-d]pyrimidine | Methyl, Acetyl |

Pyrazolo[x,y-a]pyrimidine Derivatives through Condensation Reactions

The synthesis of pyrazolo-fused pyrimidines, particularly pyrazolo[1,5-a]pyrimidines, can be effectively achieved through condensation reactions involving the carbaldehyde group. researchgate.net A common synthetic route involves the reaction of the aldehyde with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, which leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the fused pyrazole (B372694) ring. researchgate.net Pyrazolo[1,5-a]pyrimidine scaffolds are of particular interest as they are found in compounds that act as potent and selective inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases, making them valuable targets in cancer therapy and for treating inflammatory diseases. nih.govnih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

| Condensation Partner | Intermediate | Resulting Fused Ring System |

|---|---|---|

| Hydrazine Hydrate | Hydrazone | Pyrazolo[1,5-a]pyrimidine |

| Phenylhydrazine | Phenylhydrazone | N-Phenyl-pyrazolo[1,5-a]pyrimidine |

| Semicarbazide | Semicarbazone | Pyrazolo[1,5-a]pyrimidine-carboxamide |

Thienopyrimidine and Furo[x,y-d]pyrimidine Constructions

The aldehyde functionality is also key to the construction of thieno[x,y-d]pyrimidines and furo[x,y-d]pyrimidines. The synthesis of thienopyrimidines can be accomplished via the versatile Gewald reaction. This multicomponent reaction involves the condensation of the aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This process efficiently assembles the thiophene (B33073) ring onto the pyrimidine core in a single step. nih.govnih.gov

For the construction of furo[x,y-d]pyrimidines, analogous strategies involving oxygen nucleophiles can be employed. For example, a reaction with a compound like ethyl glycolate (B3277807) under basic conditions can lead to a furan (B31954) ring fusion. Fused heterocyclic systems like thienopyrimidines are recognized as promising scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 3: Annulation Strategies for Thieno- and Furo- Pyrimidines

| Target System | Key Reagents | Reaction Type |

|---|---|---|

| Thieno[2,3-d]pyrimidine (B153573) | Active Methylene Nitrile, Elemental Sulfur, Base | Gewald Reaction |

| Furo[2,3-d]pyrimidine | Ethyl Glycolate, Base | Condensation/Cyclization |

Pyrrolopyrimidine Formations via Tandem Reactions

Tandem, or cascade, reactions provide an efficient and atom-economical route to pyrrolopyrimidine systems from this compound. A representative strategy involves a one-pot reaction that begins with a Knoevenagel or Wittig-type reaction to form an α,β-unsaturated intermediate, which then undergoes a subsequent intramolecular cyclization to form the pyrrole (B145914) ring. shd-pub.org.rs For example, reaction with an amino acid ester or a related compound can initiate a sequence of condensation, isomerization, and cyclization to yield the desired pyrrolo[2,3-d]pyrimidine core. nih.gov These multi-step, single-pot syntheses are highly valued for their efficiency and for reducing waste by avoiding the isolation of intermediates.

Table 4: General Tandem Reaction for Pyrrolopyrimidine Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation Reaction | The carbaldehyde reacts with an N-substituted amino ester (e.g., ethyl sarcosinate) to form an enamine or imine intermediate. |

| 2 | Intramolecular Cyclization | The intermediate undergoes a nucleophilic attack from a carbanion or other nucleophilic center onto the pyrimidine ring. |

Role in Scaffold-Based Discovery and Combinatorial Library Design in Chemical Synthesis

The concept of a molecular scaffold is central to modern medicinal chemistry, representing a core chemical structure from which a multitude of derivatives can be systematically generated. researchgate.net this compound is an exemplary starting material for scaffold-based discovery and the design of combinatorial libraries. nih.govacs.org The aldehyde group serves as a versatile anchor point for a wide range of chemical transformations, allowing for the rapid and efficient generation of large collections of related, yet structurally diverse, molecules. nih.gov

The synthetic routes described for fused heterocycles—such as pyridopyrimidines, pyrazolopyrimidines, and thienopyrimidines—can be adapted for parallel synthesis. nih.gov By reacting the parent aldehyde with a diverse set of building blocks in a multi-well format, chemists can generate extensive libraries of compounds. nih.govresearchgate.net For example, reacting the aldehyde with hundreds of different hydrazine derivatives can produce a large library of novel pyrazolopyrimidine compounds.

These libraries are then screened against biological targets, such as protein kinases, to identify "hit" compounds with desired activity. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a bioisostere of adenine (B156593) and can mimic the binding of ATP in the active site of kinases, making it a privileged scaffold for developing kinase inhibitors. nih.gov The ability to generate focused libraries around such scaffolds is a powerful strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Table 5: Application in Combinatorial Library Synthesis

| Target Scaffold | Library Generation Principle | Diversity Element (Building Blocks) |

|---|---|---|

| Pyrido[x,y-d]pyrimidines | Parallel Knoevenagel condensations and cyclizations. | Diverse active methylene compounds. |

| Pyrazolo[x,y-a]pyrimidines | Parallel hydrazone formations and cyclizations. | Diverse hydrazines and related derivatives. |

| Thieno[x,y-d]pyrimidines | Parallel Gewald reactions. | Diverse active methylene nitriles and aldehydes. |

Advanced Methodologies and Analytical Characterization in Chemical Research

Spectroscopic Techniques for Comprehensive Structural Elucidation in Synthetic Studies (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the δ 9.5-10.5 ppm range. The two protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region, likely between δ 8.5 and 9.5 ppm. The methylene (B1212753) protons (-O-CH₂-) of the cyclopropylmethoxy group would resonate as a doublet, while the methine proton (-CH-) of the cyclopropyl (B3062369) group would be a multiplet. The remaining cyclopropyl protons would appear as multiplets in the upfield region, characteristic of strained ring systems.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ > 180 ppm). The carbons of the pyrimidine ring would resonate in the aromatic region (typically δ 120-170 ppm). The methylene carbon of the ether linkage and the carbons of the cyclopropyl group would be found in the upfield aliphatic region.

Interactive Data Table: Predicted NMR Spectral Data

| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyrimidine (C-H) | 8.5 - 9.5 | Two Singlets (s) | |

| Ether (-O-CH₂-) | ~4.2 | Doublet (d) | |

| Cyclopropyl (-CH, -CH₂-) | 0.4 - 1.5 | Multiplets (m) | |

| ¹³C NMR | Aldehyde (C=O) | > 180 | - |

| Pyrimidine (C) | 120 - 170 | - | |

| Ether (-O-CH₂-) | ~75 | - | |

| Cyclopropyl (C) | < 20 | - |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (molar mass: 178.19 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 178. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da) or cleavage of the ether bond, leading to fragments corresponding to the cyclopropylmethyl cation (55 Da) or the pyrimidine-5-carbaldehyde (B119791) radical cation after loss of the side chain.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. A strong absorption band between 1680-1715 cm⁻¹ would confirm the presence of the aldehyde carbonyl (C=O) stretching vibration. Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region. The C-O stretching of the ether linkage would be visible in the 1050-1250 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1715 (Strong) |

| Pyrimidine (C=N, C=C) | Ring Stretch | 1400 - 1650 (Medium-Strong) |

| Ether (C-O) | Stretch | 1050 - 1250 (Strong) |

| Aromatic C-H | Stretch | ~3050 (Weak) |

Application of Green Chemistry Principles in Reaction Design and Optimization

The synthesis of complex heterocyclic molecules like pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. rasayanjournal.co.innih.gov While specific literature detailing a "green" synthesis of this compound is scarce, the principles can be applied by examining methodologies used for closely related compounds, such as 2,4,6-trichloropyrimidine-5-carbaldehyde.

Key green chemistry strategies applicable to the synthesis and optimization of this target molecule include:

Use of Greener Solvents: Traditional syntheses often employ hazardous or volatile organic solvents. A green approach would prioritize the use of safer alternatives like water, ethanol (B145695), or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is superior to stoichiometric ones as it reduces waste. For instance, in the functionalization of related pyrimidine aldehydes, phase transfer catalysts have been employed to facilitate reactions under milder conditions, improving efficiency and reducing the need for harsh reagents.

Atom Economy and One-Pot Reactions: Designing a synthesis route where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. This can be achieved through multicomponent reactions or one-pot procedures, which combine several synthetic steps without isolating intermediates. rasayanjournal.co.in This approach saves time, reduces solvent use for workup and purification, and minimizes material loss.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly shorten reaction times and often lead to higher yields and cleaner reactions compared to conventional heating. nih.gov For pyrimidine synthesis, these techniques have proven effective. rasayanjournal.co.in

Waste Reduction: A well-designed green synthesis focuses on preventing waste generation from the outset. This involves selecting reactions with high yields and selectivity to minimize the formation of byproducts, thus simplifying purification and reducing chemical waste. researchgate.net

By integrating these principles, a synthetic route for this compound can be designed to be more sustainable, cost-effective, and environmentally benign.

Computational Chemistry and Theoretical Modeling for Reaction Pathway Elucidation

Computational chemistry provides powerful predictive tools for understanding molecular properties and reaction mechanisms, offering insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) in Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netrsc.org For a molecule like this compound, DFT calculations can elucidate key aspects of its reactivity and properties. Studies on related pyrimidine derivatives demonstrate the utility of DFT in predicting molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties. rsc.orgdergipark.org.tr

Key insights derived from DFT analysis include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution across the molecule. It can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the oxygen atom of the aldehyde group and the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich regions, making them susceptible to electrophilic attack or hydrogen bonding. The aldehyde proton and the ring protons would be electron-deficient.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the polarity of bonds and the reactivity of different sites within the molecule.

Interactive Data Table: Insights from DFT for Pyrimidine Derivatives

| DFT-Calculated Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Molecular Electrostatic Potential (MEP) | Identifies sites prone to nucleophilic and electrophilic attack. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Quantifies the electron distribution and polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations in Chemical Transformation Contexts

The three-dimensional shape and flexibility of a molecule are critical to its reactivity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the key flexible bonds are the C-O and C-C bonds of the cyclopropylmethoxy side chain. The orientation of this group relative to the pyrimidine ring can influence its reactivity by sterically hindering or exposing certain reactive sites.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation provides a dynamic picture of the molecule's behavior in a specific environment (e.g., in a solvent). In the context of chemical transformations, MD simulations can:

Explore Conformational Landscapes: By simulating the molecule's movement over nanoseconds, MD can identify the most stable and frequently accessed conformations in solution, providing a more realistic view of the molecule's state before a reaction.

Analyze Solvent Effects: MD explicitly models the interactions between the solute and solvent molecules. This can reveal how the solvent organizes around the molecule and influences its conformation and the accessibility of reactive sites.

Provide Insight into Reaction Dynamics: While simulating the entire course of a chemical reaction is computationally intensive, MD can model the reactant state and provide crucial information about the structural dynamics that precede a chemical transformation, helping to elucidate the reaction pathway.

For this compound, MD simulations could reveal the preferred orientation of the aldehyde and cyclopropylmethoxy groups in solution, which is essential for understanding its participation in intermolecular reactions.

Future Trajectories in 2 Cyclopropylmethoxy Pyrimidine 5 Carbaldehyde Research

Development of Novel Catalytic Systems for Efficient Transformations

The aldehyde functional group and the pyrimidine (B1678525) core of 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde offer multiple sites for chemical modification. Future research will likely focus on developing novel catalytic systems to achieve more efficient and selective transformations.

Key Research Areas:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric transformation of the carbaldehyde group will be a significant area of focus. This will enable the synthesis of enantiomerically pure derivatives, which is crucial for the development of new therapeutic agents.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can open up new avenues for the functionalization of the pyrimidine ring. This approach allows for mild reaction conditions and the generation of reactive intermediates that are not accessible through traditional thermal methods.

| Catalytic System | Potential Transformation | Significance |

| Chiral Organocatalysts | Asymmetric aldol (B89426), Mannich, and related reactions | Access to enantiopure compounds for pharmaceutical applications |

| Transition Metal Photocatalysts | C-H functionalization of the pyrimidine ring | Direct and efficient introduction of new functional groups |

| Cooperative Lewis Acid/Base Catalysis | Tandem condensation and cyclization reactions | Rapid construction of complex heterocyclic scaffolds |

Exploration of Unprecedented Reaction Pathways and Cascade Processes

Moving beyond conventional transformations, future research will aim to uncover and exploit unprecedented reaction pathways and cascade processes involving this compound. Such discoveries can lead to the rapid assembly of complex molecular architectures from simple starting materials.

Emerging Research Directions:

Domino Reactions: Designing novel domino reactions that involve both the aldehyde and the pyrimidine functionalities will enable the construction of polycyclic systems in a single synthetic operation.

Multi-component Reactions (MCRs): The development of new MCRs utilizing this compound as a key component will provide a powerful tool for generating diverse libraries of complex molecules.

Rearrangement Reactions: Investigating novel rearrangement reactions of derivatives of this compound could lead to the discovery of unique molecular scaffolds with interesting biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Derivatization

To meet the increasing demand for this versatile building block and its derivatives, the integration of its synthesis with continuous flow chemistry and automated platforms is a critical future trajectory. researchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. nih.gov

Technological Advancements:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound will ensure a reliable supply for research and development.

Automated Derivatization: Utilizing automated synthesis platforms will enable the rapid and efficient generation of large libraries of derivatives for high-throughput screening in drug discovery programs. rsc.org

In-line Analysis and Optimization: The integration of real-time analytical techniques into flow reactors will allow for rapid reaction optimization and process control, leading to higher yields and purity. mdpi.com

| Technology | Advantage | Application |

| Microreactors | Enhanced heat and mass transfer, improved safety | Scalable and safe production of the target compound |

| Robotic Synthesis Platforms | High-throughput experimentation | Rapid generation of compound libraries for screening |

| Process Analytical Technology (PAT) | Real-time monitoring and control | Optimization of reaction conditions and ensuring product quality |

Design of Next-Generation Synthetic Scaffolds based on Structural Insights

The unique structural features of this compound, including the flexible cyclopropylmethoxy group and the rigid pyrimidine ring, make it an excellent starting point for the design of novel synthetic scaffolds. nih.gov By understanding the structure-activity relationships of its derivatives, next-generation scaffolds with tailored properties can be rationally designed.

Future Design Strategies:

Scaffold Hopping: Employing computational tools for scaffold hopping can identify new core structures that mimic the biological activity of known derivatives while possessing improved pharmacokinetic properties. nih.gov

Fragment-Based Drug Design: Using the pyrimidine-5-carbaldehyde (B119791) moiety as a core fragment, new lead compounds can be developed by growing or linking other molecular fragments.

Conformationally Restricted Analogs: The synthesis of conformationally restricted analogs by introducing rigid linkers or additional rings can provide valuable insights into the bioactive conformation and lead to more potent compounds.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(cyclopropylmethoxy)pyrimidine-5-carbaldehyde?

Methodological Answer:

A scalable synthesis can be achieved via functionalization of pyrimidine precursors. For example:

- Step 1: Introduce the cyclopropylmethoxy group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) using cyclopropylmethanol derivatives .

- Step 2: Formylate the pyrimidine ring at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by quenching with DMF .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., cumene/ethyl acetate mixtures) .

Key Considerations: Monitor reaction progress using TLC or LC-MS to avoid over-oxidation or side reactions.

Basic: How can structural characterization and purity assessment be optimized for this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~9.8–10.2 ppm; cyclopropylmethoxy protons as multiplets) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₁N₂O₂⁺ requires m/z 191.0821).

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95% by UV at 254 nm) .

Data Interpretation: Compare experimental spectra with computational predictions (e.g., collision cross-section values from ion mobility spectrometry) .

Advanced: How do electronic and steric effects of substituents influence reactivity and bioactivity?

Methodological Answer:

- Reactivity: Electron-withdrawing groups (e.g., -CF₃ at pyrimidine 2-position) increase aldehyde electrophilicity, enhancing nucleophilic addition (e.g., Grignard reactions) .

- Bioactivity: Cyclopropylmethoxy groups improve membrane permeability (logP ~2.2) and metabolic stability compared to bulkier substituents (e.g., butylthio) .

- SAR Studies: Replace cyclopropylmethoxy with methoxy or ethyl groups to evaluate antibacterial activity (e.g., MIC assays against S. aureus) .

Contradiction Note: Reported logP values vary (e.g., 2.23 vs. 1.30 for related aldehydes), likely due to computational vs. experimental methods .

Advanced: What computational approaches predict physicochemical and reactivity properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to estimate solubility and diffusion coefficients .

- QSPR Models: Corrogate logP and PSA values (e.g., 42.85 Ų for aldehyde group) using tools like Molinspiration .

Validation: Cross-check predictions with experimental data (e.g., HPLC retention times) .

Advanced: How to resolve discrepancies in reported physicochemical data (e.g., logP)?

Methodological Answer:

- Experimental Validation: Measure logP via shake-flask (octanol/water partitioning) or HPLC-derived methods .

- Source Analysis: Identify whether discrepancies arise from computational approximations (e.g., atom-based vs. fragment-based logP calculators) .

- Structural Confirmation: Verify substituent identity (e.g., cyclopropyl vs. cyclobutyl groups via X-ray crystallography) .

Example: A logP of 2.23 for 2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde may differ due to fluorine’s electron-withdrawing effects .

Basic: What are best practices for handling and storage to prevent degradation?

Methodological Answer:

- Storage: Store at 2–8°C under inert gas (Ar/N₂) in amber vials to prevent aldehyde oxidation .

- Handling: Use anhydrous solvents (e.g., THF, DCM) under inert atmosphere (glovebox/Schlenk line) .

- Stability Monitoring: Conduct periodic NMR/HPLC checks for degradation products (e.g., carboxylic acids from over-oxidation) .

Advanced: How does this compound facilitate enantioselective C–C bond formation?

Methodological Answer:

- Asymmetric Autocatalysis: The aldehyde’s planar chirality can induce enantioselective additions (e.g., diisopropylzinc) to form chiral alcohols with >99% ee .

- Crystal Engineering: Recrystallize the aldehyde to obtain single crystals with defined faces for stereochemical control .

- Mechanistic Insight: DFT studies reveal transition-state stabilization via π-π stacking between pyrimidine and organozinc reagents .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace pyrimidine with pyridine or triazine rings to assess heterocycle effects on target binding .

- Substituent Variation: Synthesize analogs with halogen (-F, -Cl) or alkyl groups (-CH₃, -C₂H₅) at the 2-position .

- Bioactivity Screening: Use high-throughput assays (e.g., fluorescence polarization) to evaluate kinase inhibition or antibacterial potency .

Case Study: JSF-4271 (methoxy analog) showed reduced cytotoxicity compared to ethylthio derivatives in macrophage assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.